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molecular formula C6H10O3 B1590830 3-Ethyloxetane-3-carboxylic acid CAS No. 28562-61-0

3-Ethyloxetane-3-carboxylic acid

Cat. No. B1590830
M. Wt: 130.14 g/mol
InChI Key: MVJXOACCRTZVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148380B2

Procedure details

(3-Ethyloxetan-3-yl)methanol (0.58 g, 5.00 mmol) was dissolved in 10 mL of a 1:1 ACN-water mixture, and bis-acetoxyiodobenzene (BAIB, 3.54 g, 11.0 mmol) was added. The mixture was cooled in an ice bath, and TEMPO (0.156 g, 1.00 mmol) was added under argon flow. The mixture was stirred at room temperature for 1 hr, and then treated with 1 M aqueous sodium hydroxide (20 mL). The solution was washed twice with EtOAc and then acidified to pH 2. The aqueous solution was extract six times with EtOAc and these combined extracts were dried over sodium sulfate and concentrated to afford 0.37 g (57%) of Intermediate 55 as oil, which was used without further purification.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
Name
Quantity
0.156 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH2:7][OH:8])[CH2:6][O:5][CH2:4]1)[CH3:2].C(OC1C(OC(=O)C)=C(I)C=CC=1)(=[O:11])C.CC1(C)N([O])C(C)(C)CCC1.[OH-].[Na+]>C(#N)C.O>[CH2:1]([C:3]1([C:7]([OH:11])=[O:8])[CH2:6][O:5][CH2:4]1)[CH3:2] |f:3.4,5.6,^1:27|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
C(C)C1(COC1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N.O
Step Two
Name
Quantity
3.54 g
Type
reactant
Smiles
C(C)(=O)OC=1C(=C(C=CC1)I)OC(C)=O
Step Three
Name
Quantity
0.156 g
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
WASH
Type
WASH
Details
The solution was washed twice with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extract six times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
these combined extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1(COC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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